4-Chloro-2-fluoronitrobenzene CAS number
4-Chloro-2-fluoronitrobenzene CAS number
An In-depth Technical Guide to 4-Chloro-2-fluoronitrobenzene (CAS: 700-37-8)
Introduction
4-Chloro-2-fluoronitrobenzene is a versatile aromatic compound that serves as a critical intermediate in the synthesis of a wide array of organic materials.[1] Characterized by the presence of chlorine, fluorine, and a nitro group on a benzene ring, this compound's unique substitution pattern imparts a distinct reactivity profile, making it an invaluable building block in the development of complex molecules.[2] Its significance is most pronounced in the pharmaceutical and agrochemical industries, where it functions as a key precursor to biologically active compounds, including modern drugs and highly effective herbicides.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis methodologies, core applications, and essential safety protocols.
Section 1: Physicochemical Properties and Identification
4-Chloro-2-fluoronitrobenzene is typically a white to pale yellow crystalline solid.[1][2][3] Its well-defined physical and chemical properties are fundamental to its application in precise chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 700-37-8 | [1][3][4] |
| Molecular Formula | C₆H₃ClFNO₂ | [1][3][4] |
| Molecular Weight | 175.54 g/mol | [1][3][4] |
| Melting Point | 47 - 50 °C | [1] |
| Boiling Point | 241.8 ± 20.0 °C (Predicted) | [3] |
| Appearance | White to light yellow powder/crystal | [1][3] |
| Density | 1.494 ± 0.06 g/cm³ (Predicted) | [3] |
| EINECS Number | 211-842-5 | [3] |
| PubChem ID | 69691 | [1] |
| Synonyms | 4-Chloro-2-fluoro-1-nitrobenzene | [1] |
Section 2: Synthesis Methodologies
The predominant industrial synthesis of 4-chloro-2-fluoronitrobenzene involves a halogen exchange (metathesis) reaction. This approach is valued for its efficiency and scalability.
Primary Synthesis Route: Halogen Exchange from 2,4-Dichloronitrobenzene
The most common method starts with 2,4-dichloronitrobenzene (DCNB).[3][5] The chlorine atom at the 2-position is selectively replaced by a fluorine atom through nucleophilic aromatic substitution using an alkali metal fluoride, typically potassium fluoride (KF). The nitro group strongly activates the ortho and para positions to the substitution, making this reaction feasible.
Experimental Protocol: Synthesis via Halogen Exchange
This protocol is a generalized procedure based on established methods.[3][5]
Materials:
-
2,4-Dichloronitrobenzene (DCNB)
-
Potassium Fluoride (KF), anhydrous
-
Phase Transfer Catalyst (e.g., Tetramethylammonium chloride, TMAC)
-
Aprotic Polar Solvent (e.g., Sulfolane, DMF, DMSO)[6]
-
Nitrogen gas supply
-
Reaction vessel (e.g., Schott tube or glass-lined reactor)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. The reaction is sensitive to moisture.
-
Charging the Reactor: To the reaction vessel, add 2,4-dichloronitrobenzene (1 molar equivalent), anhydrous potassium fluoride (approx. 2 molar equivalents), and the phase transfer catalyst (e.g., TMAC, 0.04 molar equivalents).[3][5]
-
Solvent Addition: Add the aprotic polar solvent (e.g., Sulfolane). The amount should be sufficient to create a stirrable slurry, typically between 500 to 1500 g per mole of DCNB.[6]
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas to establish an inert atmosphere.[3]
-
Reaction: Heat the mixture to the target temperature, typically between 120°C and 200°C, while stirring continuously.[6] The optimal temperature balances reaction rate and selectivity, with lower temperatures (around 170°C) often favored to minimize by-product formation.[3][5]
-
Monitoring: Maintain the reaction for approximately 4-6 hours.[3][7] The reaction progress can be monitored by gas chromatography (GC) to determine the consumption of DCNB and the formation of the desired product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid salts (primarily KCl and excess KF).
-
Purification: The crude product is then purified, typically through distillation or recrystallization, to yield 4-chloro-2-fluoronitrobenzene.
Caption: Halogen exchange synthesis workflow.
Alternative Synthesis Route
An alternative pathway involves starting from 5-chloro-2-nitroaniline.[7] This method utilizes a diazotization reaction, followed by treatment with hexafluorophosphoric acid and subsequent thermal decomposition to yield the final product.[7] This route can be advantageous when high purity is required and avoids the formation of isomeric by-products common in the halogen exchange method.[7]
Section 3: Core Applications in Research and Development
The specific arrangement of functional groups in 4-chloro-2-fluoronitrobenzene makes it a valuable precursor for creating more complex molecules with desired biological activities.
Agrochemical Synthesis
A primary application of this compound is in the agrochemical industry as a key intermediate for synthesizing modern, high-efficiency herbicides.[2]
-
Fluthiacet-methyl: It is a vital precursor in the production of fluthiacet-methyl, a broad-spectrum and low-toxicity weedicide.[2][3] The compound's structure allows for the strategic chemical modifications necessary to build the final active herbicidal molecule.
Pharmaceutical Synthesis
In drug discovery and development, 4-chloro-2-fluoronitrobenzene serves as a versatile building block.[1]
-
API Development: The reactivity of the fluorine and nitro groups allows for various transformations, such as nucleophilic substitution or reduction of the nitro group to an amine. These reactions are fundamental in building the core structures of many active pharmaceutical ingredients (APIs).[8] Its use facilitates the development of new drugs, including potential anticancer and anti-inflammatory agents.[8]
Other Industrial Applications
-
Material Science: It is used in the creation of specialty polymers and coatings, where its incorporation can enhance material properties like durability and environmental resistance.[1]
-
Analytical Chemistry: The compound can serve as an analytical standard in chromatographic techniques for the accurate analysis of complex mixtures.[1]
Caption: Key applications of 4-Chloro-2-fluoronitrobenzene.
Section 4: Safety, Handling, and Hazard Communication
4-Chloro-2-fluoronitrobenzene is classified as a hazardous chemical and requires strict safety protocols during handling and storage.[9]
Hazard Identification and Classification
The compound is categorized as acutely toxic and an irritant.[9]
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation |
| STOT (Single Exposure) | Category 3 | May cause respiratory irritation |
Source: OSHA Hazard Communication Standard (29 CFR 1910.1200)[9]
Safe Handling and Storage Protocol
Engineering Controls:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[10]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[9]
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[10]
-
Do not eat, drink, or smoke in the handling area.[10]
-
Wash hands thoroughly with soap and water after handling.[10]
-
Avoid formation of dust. Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof machine).[10]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated area.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
First-Aid and Emergency Response
Caption: Emergency first-aid workflow for exposure.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9][10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9][10]
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[9]
Conclusion
4-Chloro-2-fluoronitrobenzene (CAS: 700-37-8) is a cornerstone intermediate in synthetic organic chemistry. Its well-defined reactivity, driven by its unique combination of functional groups, provides a reliable and efficient starting point for the synthesis of high-value products in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential while ensuring the safety of researchers and the environment.
References
- CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google P
- JP2779527B2 - Method for producing 4-chloro-2-fluoronitrobenzene - Google P
-
The Role of 4-Chloro-2-fluoronitrobenzene in Agrochemical Synthesis. [Link]
-
Fluoronitrobenzene Series - Sparrow Chemical. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-2-fluoronitrobenzene CAS#: 700-37-8 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-Chloro-2-fluoronitrobenzene | 700-37-8 [chemicalbook.com]
- 6. JP2779527B2 - Method for producing 4-chloro-2-fluoronitrobenzene - Google Patents [patents.google.com]
- 7. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
- 8. sparrow-chemical.com [sparrow-chemical.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
